molecular formula C18H21N3 B120513 N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 106961-33-5

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B120513
CAS No.: 106961-33-5
M. Wt: 279.4 g/mol
InChI Key: ZKSRNGXLVCJQCC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine is a synthetic organic compound with the molecular formula C18H21N3 This compound is characterized by its imidazo[1,2-a]pyridine core, which is substituted with a p-tolyl group and a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Substitution with p-Tolyl Group:

    Introduction of the Dimethylaminomethyl Group: The final step involves the introduction of the dimethylaminomethyl group through a reductive amination reaction. This can be done by reacting the intermediate compound with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the dimethylaminomethyl group, potentially leading to the formation of secondary amines or reduced heterocyclic systems.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Nucleophiles: Halides, amines, or thiols under basic or neutral conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or reduced heterocyclic compounds.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its imidazo[1,2-a]pyridine core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. These derivatives may exhibit activity against certain diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to these targets, modulating their activity and leading to various biological effects. The dimethylaminomethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with the targets.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents, such as zolpidem and alpidem.

    Dimethylaminomethyl Substituted Compounds: Compounds with similar substituents but different core structures, such as dimethylaminomethylphenyl derivatives.

Uniqueness

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the dimethylaminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N,N-dimethyl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-13-5-8-15(9-6-13)18-16(12-20(3)4)21-11-14(2)7-10-17(21)19-18/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSRNGXLVCJQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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